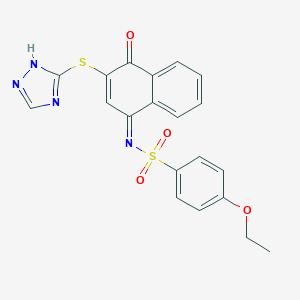![molecular formula C19H19N3O4S B280863 N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.
作用機序
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide acts by inhibiting the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. NF-κB is activated in response to various stimuli such as cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, resulting in the expression of genes that promote inflammation and cell survival. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide induces apoptosis by activating caspases and inducing DNA fragmentation. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In animal models of autoimmune diseases, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to inhibit the proliferation of T cells and B cells, which play a key role in autoimmune diseases.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to be selective for NF-κB and does not inhibit other transcription factors. However, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is also unstable in aqueous solutions and can degrade over time.
将来の方向性
There are several future directions for the research on N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. One direction is to investigate the potential therapeutic applications of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that can overcome the limitations of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. Additionally, the development of new methods for the synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide and its analogs could lead to the discovery of novel inhibitors with improved properties.
合成法
The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-aminobenzamide, which is reacted with 8-chloroquinoline to form an intermediate compound. This intermediate is then reacted with sodium sulfite and potassium carbonate to form the final product, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-26-13-12-21-19(23)15-8-2-3-9-16(15)22-27(24,25)17-10-4-6-14-7-5-11-20-18(14)17/h2-11,22H,12-13H2,1H3,(H,21,23) |
InChIキー |
RKJWXMZTCKZMGS-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)